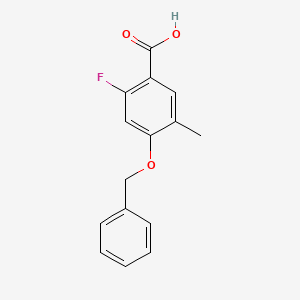

4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid

Description

4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is a fluorinated benzoic acid derivative with a benzyloxy group at position 4, a fluorine atom at position 2, and a methyl group at position 5. This compound combines electron-withdrawing (fluoro) and lipophilic (benzyloxy, methyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C15H13FO3 |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

2-fluoro-5-methyl-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C15H13FO3/c1-10-7-12(15(17)18)13(16)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

InChI Key |

YNGIMGGHPUMJCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Fluoro-2-methylbenzoic Acid Core

A well-documented synthetic method for preparing 4-fluoro-2-methylbenzoic acid, a key intermediate, involves Friedel-Crafts acylation followed by hydrolysis and separation of isomers:

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Friedel-Crafts Acylation | m-Fluorotoluene + Trichloroacetyl chloride, catalyzed by anhydrous aluminum trichloride (AlCl3), solvent: 1,2-dichloroethane, temperature 0–10°C | Formation of ortho- and para-ketone isomers (2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and isomer) with ~76% desired isomer content |

| 2. Alkaline Hydrolysis | 30% NaOH aqueous solution, stirring 1 hour, acidify to pH 3-4 with HCl | Hydrolysis of ketones to corresponding carboxylic acids, yielding 4-fluoro-2-methylbenzoic acid and isomers |

| 3. Recrystallization | Toluene reflux, cooling, filtration, drying | Purification to ~98.5% purity, overall yield ~61% |

This method is favored for industrial scalability due to mild conditions, readily available starting materials, and cost-effectiveness.

Introduction of the Benzyloxy Group

The benzyloxy substituent (–OCH2Ph) is typically introduced via nucleophilic aromatic substitution or O-alkylation of a hydroxy-substituted benzoic acid derivative:

- O-Alkylation of 4-hydroxy-2-fluoro-5-methylbenzoic acid with benzyl bromide or benzyl chloride under basic conditions (e.g., K2CO3 in acetone or DMF) is a common route.

- Alternatively, the benzyloxy group can be installed on a benzaldehyde intermediate, which is then converted to the benzoic acid via oxidation or reductive amination pathways.

In related synthetic schemes for 4-(Benzyloxy)-substituted benzoic acids, benzyl bromides are reacted with hydroxybenzaldehydes to form 4-benzyloxy-benzaldehydes, which are subsequently coupled with aminobenzoic acids via reductive amination to yield target compounds.

Representative Synthetic Route Proposal for 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid

Based on the above, a plausible synthetic route is:

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-hydroxy-2-fluoro-5-methylbenzoic acid | Starting from 4-fluoro-2-methylbenzoic acid, selective hydroxylation at the 4-position (via electrophilic substitution or demethylation of methoxy precursor) | Requires regioselective control |

| 2 | O-Alkylation | 4-hydroxy-2-fluoro-5-methylbenzoic acid + benzyl bromide, base (K2CO3), solvent (DMF or acetone), reflux | Formation of this compound |

| 3 | Purification | Recrystallization from suitable solvent (e.g., toluene or ethyl acetate) | Achieves high purity |

Analytical Data and Purification

Purification is typically achieved by recrystallization, which also helps separate positional isomers if formed. High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with target purity >98% desirable for research and application.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | m-Fluorotoluene, trichloroacetyl chloride, benzyl bromide |

| Catalysts | Anhydrous aluminum trichloride (Friedel-Crafts), potassium carbonate (O-alkylation) |

| Solvents | 1,2-dichloroethane (acylation), DMF or acetone (O-alkylation), toluene (recrystallization) |

| Temperature range | 0–10°C (acylation), reflux (O-alkylation) |

| Reaction type | Friedel-Crafts acylation, alkaline hydrolysis, nucleophilic substitution (O-alkylation) |

| Yield | ~60% overall for core acid synthesis; O-alkylation yields vary (typically 70–90%) |

| Purity | >98% (HPLC) after recrystallization |

Research Findings and Industrial Considerations

- The Friedel-Crafts acylation route to 4-fluoro-2-methylbenzoic acid is industrially viable with mild conditions and low-cost raw materials.

- The benzyloxy group installation via O-alkylation is a robust and commonly used method in aromatic ether synthesis, allowing for selective substitution and high yields.

- Careful control of reaction conditions and purification steps is essential to minimize isomer formation and maximize product purity.

- Although direct literature on this compound is limited, analogous compounds such as 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid have been studied, underscoring the synthetic feasibility of such substituted benzoic acids.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated product.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of non-fluorinated benzoic acid derivatives.

Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.

Medicine: Potential applications in drug development and pharmaceutical research. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Benzyloxy Group (OBn): Enhances lipophilicity and may act as a protecting group for hydroxyl moieties in synthetic routes . Compounds like 5-(Benzyloxy)-2-methylbenzoic acid exhibit improved membrane permeability compared to non-benzylated analogs .

- For example, 4-Chloro-2-fluoro-5-methoxybenzoic acid leverages fluorine for enhanced binding in enzyme active sites .

- Methyl (Me): Increases steric bulk and lipophilicity, as seen in 2-Fluoro-5-methylbenzoic acid, which is utilized in agrochemical synthesis .

- Amino (NH₂) and Methoxy (OMe): The amino group in 4-Amino-2-fluoro-5-methoxybenzoic acid facilitates hydrogen bonding, making it suitable for targeting biological receptors, while methoxy improves aqueous solubility .

Biological Activity

4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid is a compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁FO₃. The compound features a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid framework. This unique structure may influence its interaction with biological targets.

Research indicates that compounds with similar structures exhibit various biological activities, including enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown that they can interact with key biological receptors, influencing physiological responses and potentially leading to therapeutic applications .

Case Studies

- Anti-inflammatory Activity : A study on benzothiazole derivatives revealed that compounds with a benzyloxy moiety exhibited significant anti-inflammatory effects. The mechanism was linked to the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways .

- Neuroprotective Effects : Another research focused on derivatives of 4-(benzyloxy)-5-hydroxylphenyl benzothiazole demonstrated potent MAO-B inhibitory activity (IC50 = 0.062 µM) along with neuroprotective properties. This suggests that similar compounds could be effective in treating neurodegenerative diseases like Parkinson's .

- Antidiabetic Potential : A study highlighted the synthesis of various derivatives aimed at exploring their antidiabetic effects. The results indicated that certain analogues could effectively lower blood glucose levels in diabetic models, suggesting a potential application for this compound in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzoic acid core. The presence of the benzyloxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. Comparative analysis with structurally similar compounds reveals that modifications to the fluorine and methyl groups can significantly alter potency and selectivity against specific biological targets .

Comparative Analysis

A comparison table of related compounds is presented below:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₄H₁₁FO₃ | Potential anti-inflammatory |

| 2-(4-(benzyloxy)-5-hydroxyl)phenyl benzothiazole | C₁₄H₁₂N₂O₂S | MAO-B inhibition |

| 5-Chloro-2-fluorobenzoic acid | C₇H₄ClF O₂ | Antimicrobial activity |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Benzyl Protection : Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group .

Fluorination : Electrophilic fluorination at the ortho position using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

Methylation : Methylation at the para position via Friedel-Crafts alkylation or using methyl halides with a Lewis catalyst (e.g., AlCl₃) .

Purification is achieved via recrystallization or column chromatography. Validate intermediates using NMR and mass spectrometry.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., benzyloxy at C4, fluorine at C2). Fluorine coupling patterns in ¹H NMR (e.g., splitting due to vicinal F) help resolve positional ambiguity .

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), benzyl ether (C-O-C ~1250 cm⁻¹), and aromatic C-F (~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. For example, exact mass calculations (e.g., C₁₅H₁₃FO₃ requires m/z 276.0692) ensure purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- Deuterated Solvent Effects : Use DMSO-d₆ to enhance solubility and resolve overlapping aromatic proton signals.

- ²⁹Si-Decoupled ¹⁹F NMR : Differentiate between fluorine environments (e.g., free vs. hydrogen-bonded F) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-fluorobenzoic acid derivatives) to validate shifts .

Q. What strategies optimize catalytic coupling reactions using this compound as a boronic acid precursor?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Convert the methyl ester to a boronic acid via lithium-halogen exchange (e.g., using B₂Pin₂). Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O .

- Yield Optimization : Pre-activate the catalyst under inert conditions (N₂/Ar) and monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).

- Side Reaction Mitigation : Add molecular sieves to sequester water, preventing protodeboronation .

Q. How do in vitro models assess the bioactivity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assay (MIC ≤ 2 µg/mL indicates potency) .

- Enzyme Inhibition : Screen for HIV-1 reverse transcriptase inhibition via fluorescence polarization (IC₅₀ < 10 µM suggests therapeutic potential) .

- Cytotoxicity : Use HEK-293 cells and MTT assay to ensure selectivity (SI > 10 preferred) .

Q. How can discrepancies in mass spectrometry data for this compound be addressed?

- Methodological Answer :

- Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions (e.g., ⁸¹Br in brominated analogs) to detect impurities .

- Collision-Induced Dissociation (CID) : Fragment the molecular ion to confirm structural motifs (e.g., loss of CO₂ from the carboxylic acid group).

- Matrix Effects : Use MALDI-TOF with α-cyano-4-hydroxycinnamic acid to minimize adduct formation .

Q. What are effective methods to synthesize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Azo-Linkage Formation : React the carboxylic acid with hydrazines to form hydrazides, followed by coupling with diazonium salts (e.g., 4-methoxybenzenediazonium chloride) .

- Thiazolidinone Derivatives : Condense with mercaptoacetic acid under reflux (110°C, 6 hr) to introduce heterocyclic moieties .

- Boronate Esterification : Use pinacol boronic ester intermediates to enhance stability for in vivo assays .

Q. How can low yields during benzyloxy group introduction be troubleshooted?

- Methodological Answer :

- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for higher basicity in polar aprotic solvents (e.g., DMF) .

- Temperature Control : Maintain 80–90°C to balance reactivity and avoid decomposition.

- Byproduct Removal : Use aqueous workup (5% HCl) to hydrolyze unreacted benzyl bromide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.